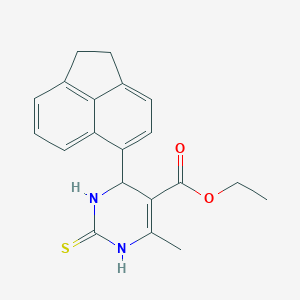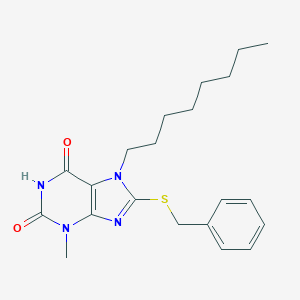
5-Chloro-2-(2,5-dichlorophenyl)isoindole-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2-(2,5-dichlorophenyl)isoindole-1,3-dione is a chemical compound known for its unique structure and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(2,5-dichlorophenyl)isoindole-1,3-dione typically involves the reaction of 5-chloro-2-methylbenzoic acid with oxalyl chloride in dichloromethane under cooling conditions . This reaction forms an intermediate, which is then further reacted to produce the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing waste and energy consumption.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-2-(2,5-dichlorophenyl)isoindole-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the chlorine atoms or the isoindole ring.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated benzoic acids, while substitution reactions can produce a variety of functionalized isoindole derivatives.
Applications De Recherche Scientifique
5-Chloro-2-(2,5-dichlorophenyl)isoindole-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s reactivity makes it useful in studying biological pathways and interactions.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 5-Chloro-2-(2,5-dichlorophenyl)isoindole-1,3-dione exerts its effects involves interactions with molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in biological activity. Specific pathways involved may include those related to oxidative stress and cellular signaling .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dichlorophenylboronic acid: Shares structural similarities but differs in reactivity and applications.
8-Azaspiro[4.5]decane-7,9-dione: Another compound with a similar core structure but different functional groups and properties.
Propriétés
Formule moléculaire |
C14H6Cl3NO2 |
|---|---|
Poids moléculaire |
326.6g/mol |
Nom IUPAC |
5-chloro-2-(2,5-dichlorophenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C14H6Cl3NO2/c15-7-1-3-9-10(5-7)14(20)18(13(9)19)12-6-8(16)2-4-11(12)17/h1-6H |
Clé InChI |
CRIKLGMWDDHAMQ-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1Cl)C(=O)N(C2=O)C3=C(C=CC(=C3)Cl)Cl |
SMILES canonique |
C1=CC2=C(C=C1Cl)C(=O)N(C2=O)C3=C(C=CC(=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(aminocarbonyl)-2-(9-anthryl)vinyl]benzamide](/img/structure/B413951.png)



![3,6-dichloro-9-({3-[(3,6-dichloro-9H-carbazol-9-yl)methylene]cyclobutylidene}methyl)-9H-carbazole](/img/structure/B413961.png)

![2-thiophenecarbaldehyde (1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)hydrazone](/img/structure/B413965.png)
![3-methyl-7-octyl-8-[(2-oxo-2-phenylethyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B413966.png)
![1-[(2-phenyl-1,3-dioxolan-2-yl)methyl]-1H-indole](/img/structure/B413968.png)

![8-[(3-chloro-2-butenyl)sulfanyl]-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B413970.png)



